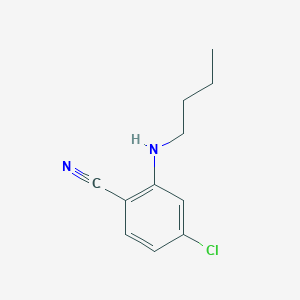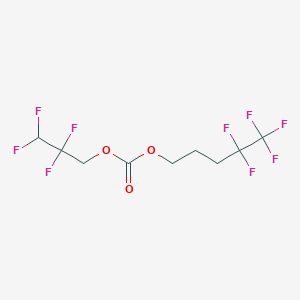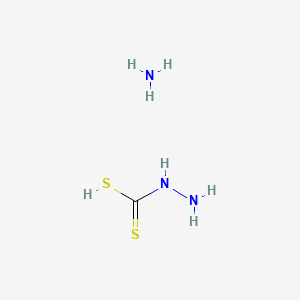
2-(Butylamino)-4-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-4-chlorobenzonitrile is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a butylamino group attached to a benzene ring, which also contains a chlorine atom and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4-chlorobenzonitrile typically involves the reaction of 4-chlorobenzonitrile with butylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
4-chlorobenzonitrile+butylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts or other additives may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)-4-chlorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The butylamino group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products
Substitution: Formation of 2-(Butylamino)-4-hydroxybenzonitrile.
Reduction: Formation of 2-(Butylamino)-4-chlorobenzylamine.
Oxidation: Formation of this compound oxide.
Aplicaciones Científicas De Investigación
2-(Butylamino)-4-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)-4-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds or other interactions with active sites, while the nitrile and chlorine groups may contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Butylamino)-4-hydroxybenzonitrile
- 2-(Butylamino)-4-chlorobenzylamine
- 2-(Butylamino)-4-chlorobenzonitrile oxide
Uniqueness
This compound is unique due to the specific combination of functional groups it possesses. The presence of both a butylamino group and a nitrile group on the benzene ring, along with a chlorine atom, provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C11H13ClN2 |
|---|---|
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
2-(butylamino)-4-chlorobenzonitrile |
InChI |
InChI=1S/C11H13ClN2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7,14H,2-3,6H2,1H3 |
Clave InChI |
ILZILIKSDMDGKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C=CC(=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)



![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)






![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)


